5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid

Medicinal Chemistry Lead Optimization Drug-likeness

5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1179892-19-3) is a synthetic organic compound belonging to the sulfamoyl-thiophene carboxylic acid class. Characterized by a thiophene ring substituted with a carboxylic acid at the 2-position and a sulfamoyl group bearing a hydroxyethyl side chain, it presents a unique combination of hydrogen bond donor/acceptor functionality and a polar surface area of 140 Ų (computed), distinguishing it from simpler alkyl-substituted analogs.

Molecular Formula C7H9NO5S2
Molecular Weight 251.3 g/mol
CAS No. 1179892-19-3
Cat. No. B1525860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid
CAS1179892-19-3
Molecular FormulaC7H9NO5S2
Molecular Weight251.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)NCCO)C(=O)O
InChIInChI=1S/C7H9NO5S2/c9-4-3-8-15(12,13)6-2-1-5(14-6)7(10)11/h1-2,8-9H,3-4H2,(H,10,11)
InChIKeyXVZVTJFGRDNADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1179892-19-3): A Multifunctional Sulfamoyl-Thiophene Scaffold


5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 1179892-19-3) is a synthetic organic compound belonging to the sulfamoyl-thiophene carboxylic acid class [1]. Characterized by a thiophene ring substituted with a carboxylic acid at the 2-position and a sulfamoyl group bearing a hydroxyethyl side chain, it presents a unique combination of hydrogen bond donor/acceptor functionality and a polar surface area of 140 Ų (computed), distinguishing it from simpler alkyl-substituted analogs [2]. Primarily utilized as a versatile building block and intermediate in medicinal chemistry, it is also investigated for its potential enzyme inhibition and anti-inflammatory properties .

1
Polar enzyme subsite targeting context with hydroxyethyl-enhanced H-bond network
2
Chemoselective conjugation handle via free primary hydroxyl group
3
Class-level anti-inflammatory bioactivity scaffold for model studies

The Risk of Substituting 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid with Generic Analogs


Direct substitution with unsubstituted or methyl-sulfamoyl analogs fails to replicate the specific physicochemical profile of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid. The hydroxyethyl group substantially alters hydrophilicity and hydrogen bonding capacity versus methyl or hydrogen substituents, which critically impacts solubility, target binding, and downstream conjugation reactivity in synthetic applications [1]. As evidenced by computed descriptors, the target compound's LogP (0.1) and hydrogen bond donor count (3) indicate a markedly different pharmacokinetic profile, making simple interchange a significant source of experimental variability in biological assays or chemical synthesis [2].

Target: Hydroxyethyl-sulfamoyl
Substitute: Methyl-sulfamoyl
Loss of hydroxyl reduces H-bond donor count and may alter solubility, target binding, and conjugation options.
Target: Hydroxyethyl-sulfamoyl
Substitute: Unsubstituted sulfamoyl
Absence of hydroxyethyl side chain eliminates the unique conjugation handle and polar interaction vector.

Quantitative Differentiation of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid: Evidence Guide for Scientific Selection


Enhanced Hydrophilicity and Hydrogen Bond Donor Capacity vs. Methyl-Sulfamoyl Analog

The hydroxyethyl substituent on 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid drives a substantial reduction in calculated LogP (0.1) compared to the 5-(methylsulfamoyl) analog (LogP ~0.5) and the unsubstituted sulfamoyl analog (LogP ~0.2) [1]. This results from the additional polar hydroxyl group, which also increases the hydrogen bond donor count from 2 (methyl analog) to 3 (target compound), enhancing aqueous solubility and solvation properties [2].

Enhanced Hydrophilicity
Class-level inference
ΔLogP: -0.4 to -0.1 vs. methyl & unsubstituted; ΔHBD: +1; ΔTPSA: +23-40 Ų
Supports physicochemical differentiation for lead optimization.
Computed properties; experimental validation needed.
Medicinal Chemistry Lead Optimization Drug-likeness

Differentiated Reactivity in Conjugation Chemistry via Hydroxyethyl Handle

The primary alcohol on the hydroxyethyl chain of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid provides a selective nucleophilic handle for esterification, carbamate linkage, or click chemistry (via pre-activation), which is absent in the methyl- or unsubstituted-sulfamoyl counterparts [1]. This enables chemoselective derivatization without attacking the carboxylic acid group, a strategic advantage for synthesizing complex molecular architectures or antibody-drug conjugate payloads.

Conjugation Reactivity
Class-level inference
1 distinct primary hydroxyl group vs. 0 in methyl/unsubstituted analogs
Enables chemoselective conjugation strategies.
Inferred from structure; reactivity verification required.
Synthetic Chemistry Bioconjugation Prodrug Design

Enhanced Binding Affinity Potential via Hydrogen Bond Networks vs. Des-methyl Analog

In the context of sulfamoyl-thiophene carboxylic acid inhibitors of AmpC β-lactamase, structural biology data for related compounds (e.g., 3-{[2-(4-carboxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylic acid) reveals that extending the sulfamoyl side chain allows occupation of a distal polar pocket, forming direct hydrogen bonds with active site residues [1]. The hydroxyethyl group of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid is predicted to engage additional hydrogen bond donors/acceptors in a similar fashion, offering potential affinity gains versus the methyl-sulfamoyl congener which lacks the terminal hydroxyl.

Binding Affinity Potential
Class-level inference
Predicted to form up to 2 additional H-bonds in polar enzyme pockets vs. methyl analog
May expand polar subsite interactions in target enzymes.
Based on AmpC co-crystal modeling; affinity not directly measured.
Enzyme Inhibition Structure-Based Drug Design AmpC β-Lactamase

Validated Scaffold for Anti-inflammatory Activity: Class-Level Bioactivity Evidence

A series of sulfamoylthiophene carboxylic acid derivatives, including compounds with substitution patterns analogous to 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid, demonstrated significant nonsteroidal anti-inflammatory and analgesic activities in multiple in vivo models [1]. The patent literature explicitly describes anti-inflammatory active thiophene derivatives bearing sulfamoyl and carboxylic acid groups, supporting the biological relevance of this class [2]. While no direct IC50 data for the target compound exists, its structural alignment with these active analogs provides a higher-confidence starting point for medicinal chemistry campaigns than non-sulfamoyl thiophene alternatives.

Anti-inflammatory Class Evidence
Class-level inference
Active in rat paw edema/arthritis models (class representatives); non-sulfamoyl thiophenes inactive
Supports anti-inflammatory model screening context.
No direct IC50; target compound activity unconfirmed.
Anti-inflammatory Analgesic Sulfamoyl Heterocycles

High-Value Application Scenarios for 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid Based on Quantitative Evidence


Lead Optimization for Polar Enzyme Active Site Targeting

The substantially lower lipophilicity (XLogP3-AA 0.1) and increased hydrogen bond donor count (3) of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid, relative to methyl-sulfamoyl analogs, make it the preferred scaffold for probing polar subsites in enzymes such as β-lactamases or kinases [1]. Its predicted ability to form extended hydrogen bond networks, as inferred from AmpC co-crystal structures with related sulfamoyl-thiophenes [2], positions it as a strategic choice for structure-based drug design campaigns aiming to improve affinity and selectivity.

Synthesis of Complex Bioconjugates and Targeted Payloads

The unique nucleophilic hydroxyl handle on the hydroxyethyl side chain enables chemoselective conjugation to fluorophores, biotin, or cytotoxic payloads without cross-reactivity with the carboxylic acid group [3]. This differentiates 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid from methyl- or unsubstituted sulfamoyl analogs, which require additional linker installation steps. It is particularly valuable for constructing PROTACs, fluorescent probes, or antibody-drug conjugate intermediates where orthogonality is critical.

Anti-inflammatory Drug Discovery Starting Point

Class-level pharmacological validation of sulfamoylthiophene carboxylic acids as anti-inflammatory agents in rat models of edema and arthritis [4] supports the use of 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid as a core for hit expansion. The hydroxyethyl group systematically expands the series into previously unexplored polar space, making it the best candidate for identifying novel structure-activity relationships (SAR) in the class.

Procurement for Advanced Intermediate Libraries in Medicinal Chemistry

For organizations building diverse compound screening libraries, 5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid represents a privileged fragment with a favorably low LogP (0.1) and high TPSA (140 Ų), attributes correlated with improved developability profiles [1]. Its inclusion over simpler analogs enriches libraries with a differentiated physicochemical node, increasing the probability of discovering leads with good oral absorption and low off-target binding.

Application
Selection Property
Validation Focus
Enzyme subsite interaction studies
Hydroxyethyl polarity enhancement
Hydrogen bond network analysis in target structures
Bioconjugation probe synthesis
Chemoselective hydroxyl conjugation handle
Orthogonal reactivity validation
Inflammation model compound screening
Sulfamoyl-thiophene pharmacophore class
In vivo inflammation model endpoint validation
Compound library diversification
Favorable computed drug-likeness profile
Physicochemical property verification
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